REACTION_CXSMILES
|
N(N=[N+]=[N-])[C@H:2](C(N[C@H](C(N=[N+]=[N-])=O)CCCNC(N)=O)=O)C(C)C.N(N=[N+]=[N-])[C@H](C(N[C@H](C(N=[N+]=[N-])=O)CCCCN)=O)CC1C=CC=CC=1.[O:51]=[C:52]1[O:58][C@H:57]([C@H:59]([CH2:61]O)[OH:60])[C:55](O)=[C:53]1O>CN(C=O)C>[CH3:61][CH:59]([OH:60])[CH2:57][O:58][C:52]([C:53]([CH3:55])=[CH2:2])=[O:51]
|
Name
|
alkyne-P(HPMA-DTX-Gem)-alkyne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N3-Val-Cit-N3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)N=[N+]=[N-])N=[N+]=[N-]
|
Name
|
N3-Phe-Lys-N3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N=[N+]=[N-])N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuBr
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture will be kept stirring for 48 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The polymer will be precipitated into acetone
|
Type
|
CUSTOM
|
Details
|
purified by dialysis against 10 mM EDTA solution
|
Type
|
CUSTOM
|
Details
|
in water to remove copper salts
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |